![molecular formula C38H25OP B12874578 (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine: is a complex organic compound that features a unique structure combining dibenzofuran, anthracene, and diphenylphosphine moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its electronic properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized through the cyclization of biphenyl ether in the presence of a strong acid or via the Ullmann coupling reaction.
Anthracene Derivative Synthesis: The anthracene core can be functionalized at specific positions using Friedel-Crafts acylation or alkylation reactions.
Coupling Reactions: The dibenzofuran and anthracene derivatives are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Phosphine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Hydrogenated anthracene or dibenzofuran derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential in bioimaging or as fluorescent probes due to their luminescent properties.
Medicine
Research into the medicinal applications of this compound is still in its infancy. its structural analogs are being investigated for their potential in photodynamic therapy and as photosensitizers.
Industry
In the industry, this compound is primarily used in the development of OLEDs. Its unique electronic properties make it an excellent candidate for use as a host material in the emissive layer of OLEDs, contributing to improved efficiency and stability of the devices.
Mecanismo De Acción
The mechanism by which (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine exerts its effects is largely based on its ability to participate in electronic transitions. The compound’s structure allows for efficient charge transfer and energy transfer processes, which are crucial in its role as a host material in OLEDs. The molecular targets include the electron and hole transporting layers in the OLED architecture, facilitating the recombination of electrons and holes to produce light.
Comparación Con Compuestos Similares
Similar Compounds
- (10-(Naphthalen-1-yl)anthracen-9-yl)diphenylphosphine
- (10-(Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- (10-(Naphthalen-2-yl)phenyl)anthracene
Uniqueness
Compared to similar compounds, (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine offers a unique combination of thermal stability and electronic properties. The presence of the dibenzofuran moiety enhances its rigidity and stability, while the anthracene core provides excellent charge transport properties. The diphenylphosphine group further contributes to its ability to form stable complexes with metals, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C38H25OP |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(10-dibenzofuran-1-ylanthracen-9-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H25OP/c1-3-14-26(15-4-1)40(27-16-5-2-6-17-27)38-30-20-9-7-18-28(30)36(29-19-8-10-21-31(29)38)33-23-13-25-35-37(33)32-22-11-12-24-34(32)39-35/h1-25H |
Clave InChI |
XSTNHAPSXJAJDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C8=CC=CC=C8OC7=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



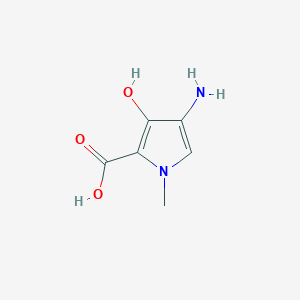
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
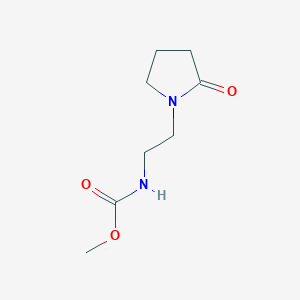
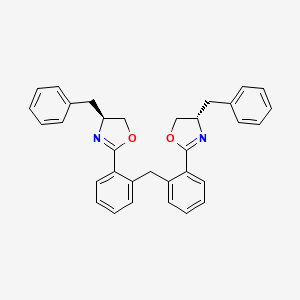
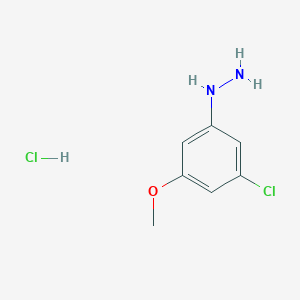
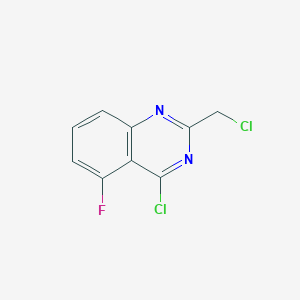



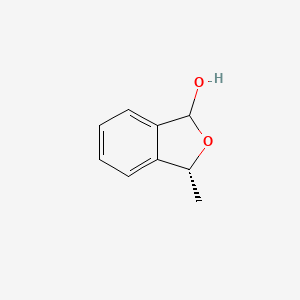
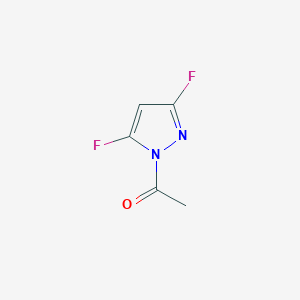
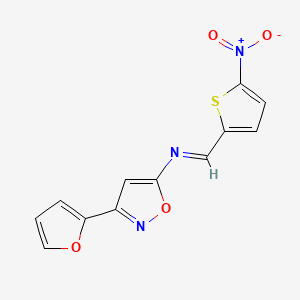
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
